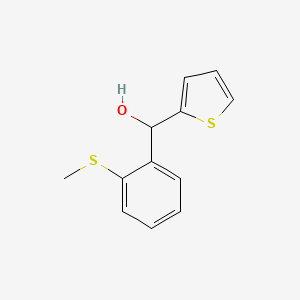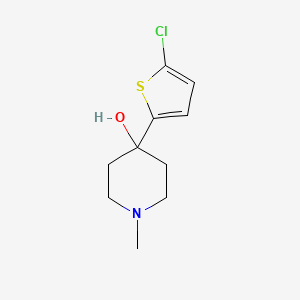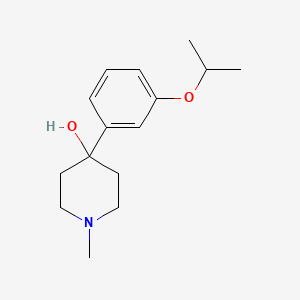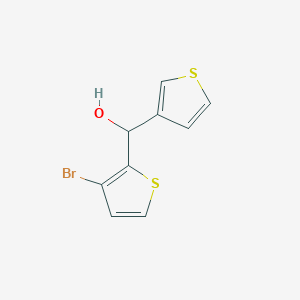
2-Methylthiophenyl-(2-thienyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthiophenyl-(2-thienyl)methanol is a specialized organic compound characterized by its unique molecular structure, which includes a thiophene ring substituted with a methyl group and a hydroxyl group attached to a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiophenyl-(2-thienyl)methanol typically involves the following steps:
Formation of 2-Methylthiophene: This can be achieved through the reaction of thiophene with methyl iodide in the presence of a strong base such as sodium hydride.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a Grignard reaction, where 2-Methylthiophene is reacted with magnesium in anhydrous ether to form the Grignard reagent, followed by the addition of formaldehyde and subsequent hydrolysis.
Coupling Reaction: The final step involves the coupling of the 2-Methylthiophene derivative with 2-thiophenemethanol under specific reaction conditions, often using a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the precise control of reagents and reaction parameters is common in large-scale synthesis.
化学反応の分析
Types of Reactions: 2-Methylthiophenyl-(2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the double bonds in the thiophene ring.
Substitution: The methyl group and the hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions, often requiring a catalyst like palladium or nickel.
Major Products Formed:
Oxidation: 2-Methylthiophenyl-(2-thienyl)ketone or 2-Methylthiophenyl-(2-thienyl)carboxylic acid.
Reduction: 2-Methylthiophene derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methylthiophenyl-(2-thienyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
作用機序
The mechanism by which 2-Methylthiophenyl-(2-thienyl)methanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
類似化合物との比較
2-Methylthiophenyl-(2-thienyl)methanol is unique due to its specific structural features. Similar compounds include:
2-Methylthiophene: Lacks the hydroxyl group.
2-Thiophenemethanol: Lacks the methyl group.
2,5-Dimethylthiophene: Has additional methyl groups on the thiophene ring.
特性
IUPAC Name |
(2-methylsulfanylphenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS2/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBJOAKYYYBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene](/img/structure/B7941675.png)










